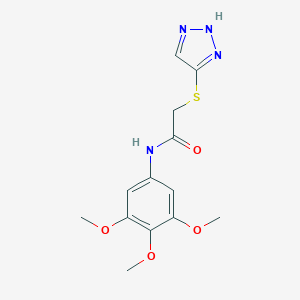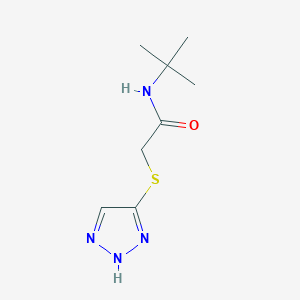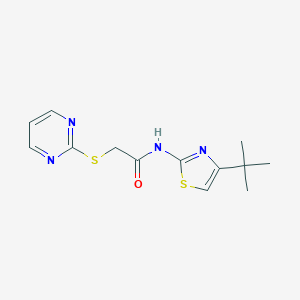
N-(4-iodophenyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-iodophenyl)thiophene-2-sulfonamide” is a thiophene-based sulfonamide . Thiophene sulfonamides are an important group in therapeutic applications, and sulfonamides are the most important class of carbonic anhydrase (CA) inhibitors . They have shown potent inhibition effects on human erythrocytes carbonic anhydrase I and II isoenzymes at very small concentrations .
Synthesis Analysis
The synthesis of sulfonamide compounds can be carried out using an indirect process that avoids contamination of the product with no need for purification . For instance, a novel sulfonamide compound, ( {4-nitrophenyl}sulfonyl)tryptophan (DNSPA) was synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors .Molecular Structure Analysis
The compound was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) . The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm−1 indicate the formation of the target compound .Chemical Reactions Analysis
Thiophene-based sulfonamides showed potent inhibition effects on human erythrocytes carbonic anhydrase I and II isoenzymes . They showed IC 50 values in the range of 69 nM to 70 µM against hCA-I, 23.4 nM to 1.405 µM against hCA-II .Mécanisme D'action
Orientations Futures
While specific future directions for “N-(4-iodophenyl)thiophene-2-sulfonamide” were not found in the search results, it’s clear that thiophene-based analogs are of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Propriétés
IUPAC Name |
N-(4-iodophenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2S2/c11-8-3-5-9(6-4-8)12-16(13,14)10-2-1-7-15-10/h1-7,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKZVHYMKDTUDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butyn-1-ol](/img/structure/B498521.png)
![1-(4-{[2-(1-Piperidinyl)propyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B498522.png)

![3-[(4-Chlorobenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine](/img/structure/B498527.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(9H-purin-6-ylsulfanyl)acetamide](/img/structure/B498529.png)

![1-[5-(4-chlorophenyl)-2H-tetraazol-2-yl]acetone](/img/structure/B498532.png)
![2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5-phenyl-2H-tetraazole](/img/structure/B498533.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498537.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498539.png)
![2-{[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B498542.png)
